2-Amino-2-methylpropan-1,1,3,3,3-d5-1-ol-d
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Overview
Description
2-Amino-2-methylpropan-1,1,3,3,3-d5-1-ol-d is a deuterated derivative of 2-Amino-2-methylpropan-1-ol, an organic compound with both amine and alcohol functional groups. This compound is classified as an alkanolamine and is commonly used as a buffer and a precursor to various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-methylpropan-1-ol can be synthesized through the hydrogenation of 2-aminoisobutyric acid or its esters . The deuterated version, 2-Amino-2-methylpropan-1,1,3,3,3-d5-1-ol-d, can be prepared by incorporating deuterium into the hydrogenation process, typically using deuterated reagents and solvents.
Industrial Production Methods
Industrial production of 2-Amino-2-methylpropan-1-ol involves the hydrogenation of 2-aminoisobutyric acid in the presence of a catalyst under controlled temperature and pressure conditions . The deuterated version would follow a similar process but with deuterated starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as acyl chlorides and sulfonyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various amine derivatives.
Substitution: Forms esters, amides, or other substituted products.
Scientific Research Applications
2-Amino-2-methylpropan-1-ol and its deuterated derivative have several applications in scientific research:
Chemistry: Used as a buffer in various chemical reactions and as a precursor to synthesize other compounds.
Biology: Employed in enzyme assays and as a pH balancer in biological experiments.
Medicine: Component of drugs like ambuphylline and pamabrom.
Industry: Utilized in cosmetics and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-methylpropan-1-ol involves its ability to act as a base, neutralizing acids to form salts and water. This exothermic reaction is largely independent of the strength of the amine as a base . The compound’s amine and alcohol groups allow it to participate in various biochemical pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: Another alkanolamine with similar buffering properties.
1-Amino-2-methyl-2-propanol: A compound with similar functional groups but different structural arrangement.
Uniqueness
2-Amino-2-methylpropan-1,1,3,3,3-d5-1-ol-d is unique due to its deuterated nature, which makes it useful in studies involving isotopic labeling and tracing. The presence of deuterium can also affect the compound’s physical and chemical properties, making it distinct from its non-deuterated counterparts .
Properties
Molecular Formula |
C4H11NO |
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Molecular Weight |
95.17 g/mol |
IUPAC Name |
1,1,1,3,3-pentadeuterio-3-deuteriooxy-2-methylpropan-2-amine |
InChI |
InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3/i1D3,3D2,6D |
InChI Key |
CBTVGIZVANVGBH-FXHKVZKDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)(C([2H])([2H])O[2H])N |
Canonical SMILES |
CC(C)(CO)N |
Origin of Product |
United States |
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